4-pentyl-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Pharmaceutical Chemistry
4-pentyl-4H-1,2,4-triazole-3-thiol: is a compound that has garnered attention in pharmaceutical chemistry due to its structural similarity to 1,2,4-triazole derivatives, which are known for their wide range of therapeutic properties. This compound could potentially be used in the synthesis of new drugs that exhibit antibacterial , antifungal , anti-inflammatory , and antioxidant activities . Its ability to act as a pharmacophore, engaging in hydrogen bonding and dipole interactions with biological receptors, makes it a valuable scaffold for drug discovery.
Agrochemistry
In the field of agrochemistry, 4-pentyl-4H-1,2,4-triazole-3-thiol may serve as a precursor for the development of novel agrochemicals. Given the antifungal and antibacterial properties of related triazole compounds, this compound could be instrumental in creating new pesticides or herbicides that help protect crops from microbial pathogens and pests .
Materials Science
The potential applications of 4-pentyl-4H-1,2,4-triazole-3-thiol in materials science include the formation of novel polymers and luminescent materials. Its mercapto-substituted triazole ligand structure allows for tautomerism and the possibility of forming S-substituted derivatives, which could lead to the development of new materials with unique optical or electronic properties .
Organic Catalysts
In organic synthesis, 4-pentyl-4H-1,2,4-triazole-3-thiol could be explored as a catalyst or a ligand in catalytic systems. Its triazole core may facilitate various organic transformations, potentially improving the efficiency and selectivity of chemical reactions .
Antibacterial Applications
The structural features of 4-pentyl-4H-1,2,4-triazole-3-thiol suggest its use in the development of antibacterial agents. Research on similar triazole derivatives has shown efficacy against a range of bacterial strains, indicating that this compound could contribute to the synthesis of new antibiotics or disinfectants .
Antifungal Applications
Similar to its antibacterial potential, 4-pentyl-4H-1,2,4-triazole-3-thiol may also be used to create antifungal agents. The triazole ring is a common feature in many commercial antifungal drugs, and this compound’s ability to interact with fungal enzymes or cell membranes could be harnessed to treat fungal infections .
properties
IUPAC Name |
4-pentyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLVKXMPSIQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397549 |
Source
|
Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pentyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
27106-02-1 |
Source
|
Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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